

Investigating Pyroptosis with Ac-WEHD-pNA: An In-depth Technical Guide

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Compound of Interest		
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Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. It plays a crucial role in the host defense against pathogens but is also implicated in the pathophysiology of various inflammatory diseases. A key event in pyroptosis is the activation of inflammatory caspases, primarily caspase-1, and in humans, caspases-4 and -5. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18).

Ac-WEHD-pNA (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid p-nitroanilide) is a valuable tool for studying pyroptosis. It is a synthetic tetrapeptide that acts as a chromogenic substrate for caspase-1 and is also recognized by caspases-4 and -5.[1][2] The cleavage of the peptide by these caspases releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm.[3] The level of caspase enzymatic activity in a cell lysate is directly proportional to the colorimetric signal. This guide provides a comprehensive overview of the use of Ac-WEHD-pNA in pyroptosis research, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Data Presentation



Quantitative Data on Caspase-1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various caspase-1 inhibitors. It is important to note that not all of these values were determined using the **Ac-WEHD-pNA** substrate; the specific assay substrate is indicated where available.

Inhibitor	Target Caspase(s)	IC50 (nM)	Assay Substrate
YN-1234	Caspase-1	24	Ac-YVAD-pNA
YVAD-CHO	Caspase-1	10	Not Specified
VX-765	Caspase-1	23	Ac-WEHD-AFC
Ac-FLTD-CMK	Caspase-1	46.7	Not Specified
Z-WEHD-FMK	Caspase-1, -5	Not Specified	Not Specified
Z-YVAD-FMK	Caspase-1	Not Specified	Not Specified

Note: The kinetic parameters (Km and kcat) for the cleavage of **Ac-WEHD-pNA** by human caspase-1, -4, and -5 are not widely reported in the currently available literature. One study reported a Km (apparent) of 70 μ M and a kcat of 0.004 s⁻¹ for the cleavage of (WEHD)₂R110 by caspase-6.[4] However, the substrate and the caspase differ from the primary context of this guide.

Signaling Pathways in Pyroptosis

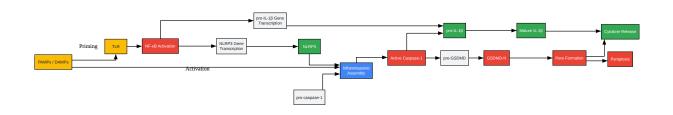
Pyroptosis can be initiated through two main pathways: the canonical and non-canonical inflammasome pathways. Both pathways converge on the cleavage of Gasdermin D (GSDMD) by inflammatory caspases, leading to the formation of pores in the plasma membrane and subsequent cell lysis.

Canonical Inflammasome Pathway

The canonical pathway is typically activated by a two-step process involving a priming signal and an activation signal. The priming signal, often initiated by microbial molecules binding to Toll-like receptors (TLRs), leads to the upregulation of pro-inflammatory genes, including NLRP3 and pro-IL-1 β , via the NF- κ B signaling pathway. The activation signal, triggered by a



variety of stimuli including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leads to the assembly of a multi-protein complex called the inflammasome. This complex recruits and activates pro-caspase-1. Activated caspase-1 then cleaves GSDMD, pro-IL-1β, and pro-IL-18.



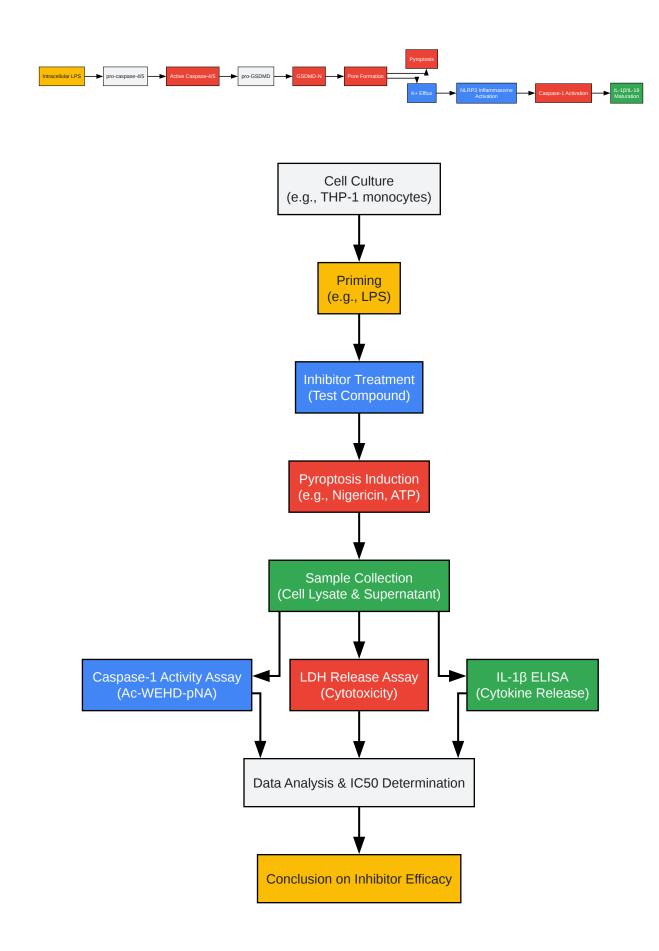
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Caption: Canonical Inflammasome Pathway leading to pyroptosis.

Non-Canonical Inflammasome Pathway

The non-canonical pathway is directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. In humans, LPS binds to the CARD domain of caspase-4 and caspase-5, leading to their oligomerization and activation. These caspases then cleave GSDMD to initiate pyroptosis. GSDMD pore formation also leads to potassium efflux, which can subsequently activate the NLRP3 inflammasome and caspase-1, amplifying the inflammatory response.







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References

- 1. AffiASSAY® Caspase-1 Colorimetric Assay Kit | AffiGEN [affiassay.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cephamls.com [cephamls.com]
- 4. researchgate.net [researchgate.net]
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